Methyl 2-heptenoate

CAS No.: 22104-69-4

Cat. No.: VC2353107

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22104-69-4 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.20 g/mol |

| IUPAC Name | methyl hept-2-enoate |

| Standard InChI | InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |

| Standard InChI Key | IQQDLHGWGKEQDS-UHFFFAOYSA-N |

| Isomeric SMILES | CCCC/C=C/C(=O)OC |

| SMILES | CCCCC=CC(=O)OC |

| Canonical SMILES | CCCCC=CC(=O)OC |

Introduction

Chemical Structure and Properties

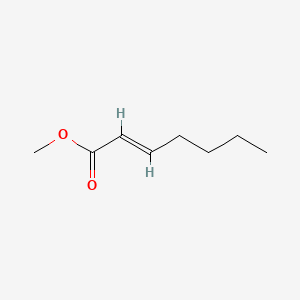

Methyl 2-heptenoate features a seven-carbon chain with a double bond between the second and third carbon atoms (counting from the carbonyl group), terminated by a methyl ester group. The compound exists primarily in the E-configuration (trans isomer), as reflected in its IUPAC name methyl (E)-hept-2-enoate .

Basic Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| CAS Numbers | 38693-91-3, 22104-69-4 |

| IUPAC Name | Methyl (E)-hept-2-enoate |

| InChI | InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+ |

| InChIKey | IQQDLHGWGKEQDS-VOTSOKGWSA-N |

| SMILES | CCCC/C=C/C(=O)OC |

The compound features a characteristic fruity odor, making it valuable in flavor and fragrance applications. Its structure, with a conjugated system involving the double bond and the carbonyl group, contributes to its unique chemical reactivity patterns.

Spectroscopic and Analytical Data

Methyl 2-heptenoate can be characterized using various analytical techniques including mass spectrometry. The compound exhibits specific collision cross-section values that can be useful for its identification and characterization :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 143.10666 | 132.2 |

| [M+Na]⁺ | 165.08860 | 142.2 |

| [M+NH₄]⁺ | 160.13320 | 139.5 |

| [M+K]⁺ | 181.06254 | 136.4 |

| [M-H]⁻ | 141.09210 | 131.0 |

| [M+Na-2H]⁻ | 163.07405 | 135.3 |

| [M]⁺ | 142.09883 | 133.0 |

| [M]⁻ | 142.09993 | 133.0 |

These collision cross-section values are important in mass spectrometry-based identification and can help distinguish methyl 2-heptenoate from structurally similar compounds.

Synthesis and Preparation Methods

Methyl 2-heptenoate can be synthesized through several routes, with esterification being the most common approach.

Esterification Reaction

The primary synthetic route involves the esterification of 2-heptenoic acid with methanol. This reaction typically requires an acid catalyst such as sulfuric acid or ammonium sulfate to facilitate the process. The general reaction can be represented as:

2-Heptenoic acid + Methanol → Methyl 2-heptenoate + Water

Reaction Conditions

The esterification reaction is typically conducted under specific conditions to optimize yield and purity:

-

Temperature range: 50-70°C

-

Acid catalyst: Typically sulfuric acid or ammonium sulfate

-

Reaction time: Varies depending on specific conditions and desired yield

-

Purification: Usually through distillation processes

Industrial Production

In industrial settings, continuous esterification processes are typically employed. The process involves:

-

Continuous feeding of 2-heptenoic acid and methanol into a reactor

-

Addition of acid catalyst

-

Heating to optimal reaction temperature

-

Continuous removal and purification of the product through distillation

This approach allows for efficient large-scale production of methyl 2-heptenoate with consistent quality and purity.

Chemical Reactivity

The presence of both an unsaturated bond and an ester group makes methyl 2-heptenoate particularly reactive and capable of participating in various chemical transformations.

Oxidation Reactions

Methyl 2-heptenoate can undergo oxidation reactions with various oxidizing agents, producing 2-heptenoic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions

The compound can be reduced to form alcohols or other reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution Reactions

The ester group in methyl 2-heptenoate can participate in substitution reactions with various nucleophiles, leading to different functionalized derivatives.

Reaction Products

These reactions produce various compounds of synthetic and industrial importance:

| Reaction Type | Major Products |

|---|---|

| Oxidation | 2-Heptenoic acid and other oxidized derivatives |

| Reduction | 2-Heptenol and other alcohols |

| Substitution | Substituted esters with varied functional groups |

The ability of methyl 2-heptenoate to undergo these transformations makes it a valuable building block in organic synthesis and industrial applications.

Applications in Research and Industry

Methyl 2-heptenoate serves multiple purposes across scientific research and industrial applications.

Organic Synthesis

In organic synthesis, methyl 2-heptenoate functions as:

-

A reagent for various chemical transformations

-

A precursor for the synthesis of more complex molecules

Flavor and Fragrance Industry

Due to its fruity odor, methyl 2-heptenoate finds applications in:

-

Flavoring agents for food products

-

Fragrance formulations for cosmetics and personal care products

-

Aroma enhancement in various consumer products

Analytical Chemistry

The compound serves as:

-

A standard in chromatographic analyses

-

A reference compound in mass spectrometry

-

A model compound for studying ester hydrolysis and other reactions

Structural Comparison with Similar Compounds

To better understand the unique properties and reactivity of methyl 2-heptenoate, it is valuable to compare it with structurally related compounds.

Comparison with Methyl Heptanoate

Methyl heptanoate lacks the double bond present in methyl 2-heptenoate, resulting in significant differences:

| Property | Methyl 2-Heptenoate | Methyl Heptanoate |

|---|---|---|

| Structure | Contains C=C double bond | Saturated structure |

| Reactivity | Higher reactivity due to unsaturation | Lower reactivity |

| Applications | Broader range of chemical transformations | More stable in certain applications |

| Odor Profile | Distinctly fruity | Milder fruity notes |

Comparison with Methyl 2-Heptynoate

Methyl 2-heptynoate contains a triple bond instead of a double bond, leading to different properties:

| Property | Methyl 2-Heptenoate | Methyl 2-Heptynoate |

|---|---|---|

| Bond Type | C=C double bond | C≡C triple bond |

| Reactivity | Moderate reactivity | Higher reactivity |

| Stereochemistry | Can exist as E/Z isomers | No stereoisomerism at triple bond |

| Application Range | Broader general use | More specialized applications |

The unique double bond configuration in methyl 2-heptenoate distinguishes it from these related compounds and contributes to its specific chemical behavior and applications.

Mechanism of Action

Understanding the mechanism of action of methyl 2-heptenoate involves examining its interactions at the molecular level.

Molecular Interactions

As a fatty acid ester, methyl 2-heptenoate can interact with various cellular components and molecular targets. Its primary mechanism involves:

-

Potential hydrolysis by esterases, releasing 2-heptenoic acid and methanol

-

Participation in metabolic pathways involving fatty acid metabolism

-

Interaction with olfactory receptors (accounting for its aroma properties)

-

Potential involvement in signaling pathways related to lipid metabolism

Biochemical Significance

The biochemical significance of methyl 2-heptenoate stems from its structural features:

-

The double bond provides sites for specific enzyme recognition

-

The ester group makes it susceptible to hydrolysis by various esterases

-

Its lipophilic character allows interaction with cellular membranes

-

The specific carbon chain length influences its biological activity and metabolism

Analytical Detection and Quantification

Accurate detection and quantification of methyl 2-heptenoate are essential for research, quality control, and regulatory purposes.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the analysis of methyl 2-heptenoate:

-

GC with flame ionization detection (FID) or mass spectrometry (MS) detection

-

HPLC with UV or MS detection

-

Specialized methods like supercritical fluid chromatography (SFC) for certain applications

Mass Spectrometry

Mass spectrometry plays a crucial role in the identification and quantification of methyl 2-heptenoate:

-

Characteristic fragmentation patterns aid in compound identification

-

High-resolution mass spectrometry allows precise mass determination

-

Collision-induced dissociation provides structural information

-

Ion mobility spectrometry offers additional discrimination through collision cross-section measurements

Future Research Directions

Research on methyl 2-heptenoate continues to evolve, with several promising directions for future investigation.

Novel Synthetic Applications

Future research may explore:

-

New catalytic systems for the selective functionalization of methyl 2-heptenoate

-

Green chemistry approaches for its synthesis and transformation

-

Application as a building block for complex molecule synthesis

Advanced Analytical Techniques

Developing advanced analytical methods could enhance our understanding:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume